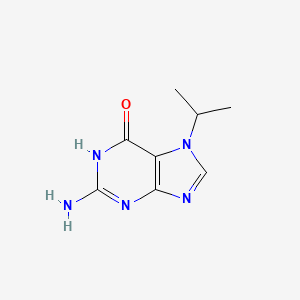![molecular formula C9H17NO2 B14627673 9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol CAS No. 57617-75-1](/img/structure/B14627673.png)
9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-9-azabicyclo[331]nonane-2,6-diol is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol can be achieved through several synthetic routes. One common method involves the activation of the N, O-acetal moiety with boron trichloride in the presence of a bulky base, such as 2,6-di-tert-butyl-4-methylpyridine. This generates a sulfonyliminium ion, which is then intramolecularly attacked by a silyl enolate to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Its applications in industry include the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol exerts its effects involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Azabicyclo[3.3.1]nonane: Shares a similar bicyclic structure but lacks the methyl and diol groups.
4,4,8,8-Tetramethyl-2,3;6,7-dibenzo-9-azabicyclo[3.3.1]nonane-1,5-diol: A related compound with additional methyl and benzene rings.
Uniqueness
9-Methyl-9-azabicyclo[331]nonane-2,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
57617-75-1 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
9-methyl-9-azabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C9H17NO2/c1-10-6-2-4-8(11)7(10)3-5-9(6)12/h6-9,11-12H,2-5H2,1H3 |
Clé InChI |
NIEBUGNXKVOUCP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC(C1CCC2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14627606.png)
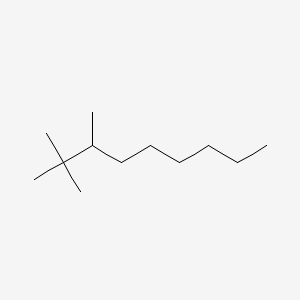
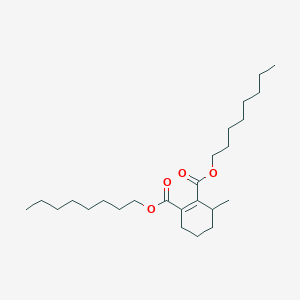
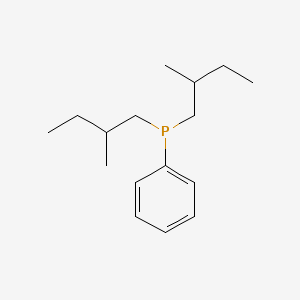
![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)
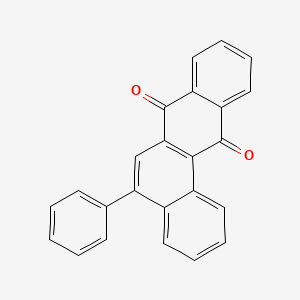
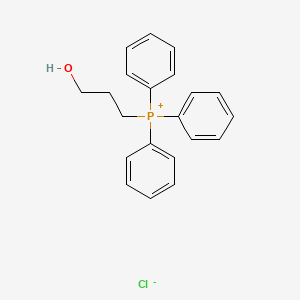
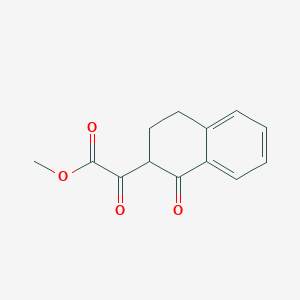
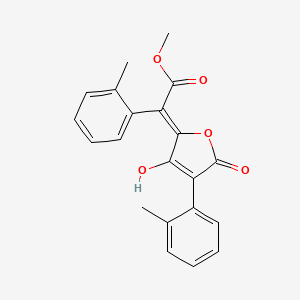
![5H-1,4-Dithiino[2,3-c]pyrrole-5,7(6H)-dione, 2,3-dihydro-2-methyl-](/img/structure/B14627678.png)
![1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14627683.png)

